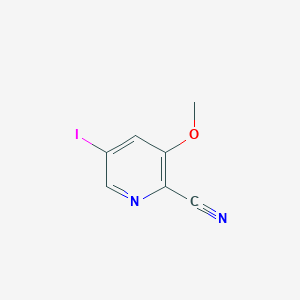

2-Cyano-5-iodo-3-methoxypyridine

Beschreibung

2-Cyano-5-iodo-3-methoxypyridine is a pyridine derivative featuring three distinct functional groups: a cyano group at position 2, an iodo substituent at position 5, and a methoxy group at position 3. The electron-withdrawing cyano group enhances electrophilicity at adjacent positions, while the iodine atom serves as a reactive site for substitution. The methoxy group contributes steric and electronic effects, stabilizing the aromatic system and influencing regioselectivity in reactions .

Eigenschaften

Molekularformel |

C7H5IN2O |

|---|---|

Molekulargewicht |

260.03 g/mol |

IUPAC-Name |

5-iodo-3-methoxypyridine-2-carbonitrile |

InChI |

InChI=1S/C7H5IN2O/c1-11-7-2-5(8)4-10-6(7)3-9/h2,4H,1H3 |

InChI-Schlüssel |

RUUURSAYWKISQQ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(N=CC(=C1)I)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Cyano-5-Iod-3-Methoxypyridin beinhaltet typischerweise mehrstufige Reaktionen, die von kommerziell erhältlichen Pyridinderivaten ausgehen. Ein übliches Verfahren ist die Iodierung von 2-Cyano-3-Methoxypyridin unter Verwendung von Iod und einem geeigneten Oxidationsmittel. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Acetonitril oder Dichlormethan unter Rückflussbedingungen durchgeführt .

Industrielle Produktionsverfahren

Die industrielle Produktion von 2-Cyano-5-Iod-3-Methoxypyridin kann optimierte Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies umfasst häufig den Einsatz von fortschrittlichen katalytischen Systemen und kontinuierlichen Durchflussreaktoren, um die Reaktionsausbeute und Skalierbarkeit zu verbessern .

Analyse Chemischer Reaktionen

Reaktionstypen

2-Cyano-5-Iod-3-Methoxypyridin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Iodgruppe kann durch andere Nucleophile durch nucleophile Substitutionsreaktionen ersetzt werden.

Kopplungsreaktionen: Es kann an Suzuki-Miyaura-Kopplungsreaktionen teilnehmen, um Kohlenstoff-Kohlenstoff-Bindungen mit Boronsäuren zu bilden.

Oxidation und Reduktion: Die Cyano-Gruppe kann zu einem Amin reduziert werden, und die Methoxy-Gruppe kann unter bestimmten Bedingungen oxidiert werden.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid in polaren aprotischen Lösungsmitteln.

Suzuki-Miyaura-Kopplung: Palladiumkatalysatoren, Boronsäuren und Basen wie Kaliumcarbonat in organischen Lösungsmitteln.

Reduktion: Hydrierung unter Verwendung von Palladium auf Kohle oder Lithiumaluminiumhydrid.

Hauptprodukte, die gebildet werden

Substitution: Bildung verschiedener substituierter Pyridine.

Kopplung: Bildung von Biarylverbindungen.

Reduktion: Bildung von Aminen und Alkoholen.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 2-Cyano-5-Iod-3-Methoxypyridin hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität durch Bindungsinteraktionen modulieren. Die Cyano-Gruppe kann als elektronenziehende Gruppe wirken und die Reaktivität und Bindungsaffinität der Verbindung beeinflussen.

Wirkmechanismus

The mechanism of action of 2-Cyano-5-iodo-3-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Pyridine Derivatives

To contextualize the properties and applications of 2-cyano-5-iodo-3-methoxypyridine, we compare it with analogous pyridine derivatives from literature and catalogs. Key differences in substituent positions, electronic effects, and reactivity are highlighted below.

Table 1: Structural Comparison of this compound with Related Compounds

Key Observations

Substituent Position and Reactivity: The cyano group at position 2 in the target compound enhances electrophilicity at C5 (due to meta-directing effects), making the iodine atom highly reactive toward nucleophilic substitution or cross-coupling . In contrast, 3-iodo-5-methoxypyridine lacks this activation, as its methoxy group at C5 donates electrons, reducing iodine’s leaving-group ability . Halogen Diversity: Compounds like 2,5-dichloro-6-iodo-3-methoxypyridine contain multiple halogens, enabling sequential substitution reactions (e.g., replacing Cl before I) . The target compound’s single iodine limits such versatility but simplifies regioselectivity.

Electronic and Steric Effects: The methoxy group at position 3 in the target compound provides moderate steric hindrance while stabilizing the ring through resonance. Comparatively, 5-chloro-3-(dimethoxymethyl)-4-iodo-2-methoxypyridine’s bulky dimethoxymethyl group significantly hinders aromatic substitution . Cyano vs. Carboxylic Acid: The cyano group in the target compound is less polar than the carboxylic acid in 3-cyano-5-methoxyisonicotinic acid, resulting in better solubility in organic solvents .

Synthetic Utility: The target compound’s iodine atom is primed for cross-coupling reactions, whereas non-iodinated analogs (e.g., 2-chloro-3-methoxy-5-(trifluoromethyl)pyridine from ) require harsher conditions for functionalization . The absence of electron-donating groups adjacent to the iodine in the target compound (unlike 3-iodo-5-methoxypyridine) ensures higher reactivity in metal-catalyzed reactions .

Biologische Aktivität

2-Cyano-5-iodo-3-methoxypyridine is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and neuroprotection. This article reviews the available literature on the compound's biological activity, including its mechanisms of action, cytotoxicity profiles, and relevant case studies.

Molecular Formula: C8H6N2O

Molecular Weight: 162.15 g/mol

IUPAC Name: this compound

The structure of this compound features a cyano group and a methoxy group attached to a pyridine ring, which contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways:

-

Cytotoxicity Against Cancer Cells:

- Studies have shown that derivatives of cyanopyridines can exhibit significant cytotoxic effects on various cancer cell lines, including prostate carcinoma (PC-3), breast cancer (MDA-MB-231), and hepatocellular carcinoma (HepG2) .

- The compound's mechanism involves inducing apoptosis through the inhibition of survivin, a protein that inhibits apoptosis and is overexpressed in many cancers .

-

Neuroprotective Effects:

- There is evidence suggesting that the compound may enhance cholinergic neurotransmission by inhibiting acetylcholinesterase activity, which could be beneficial in neurodegenerative diseases .

Cytotoxicity Profile

The cytotoxic effects of this compound have been evaluated using high-throughput screening methods. The following table summarizes the IC50 values against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Prostate Carcinoma (PC-3) | 25.0 | Induction of apoptosis |

| Breast Cancer (MDA-MB-231) | 18.5 | Inhibition of survivin |

| Hepatocellular Carcinoma (HepG2) | 22.0 | Cell cycle arrest |

These values indicate that this compound exhibits potent cytotoxicity across multiple cancer types, suggesting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.